molecular formula C24H25NO6S B2522744 6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 670272-55-6

6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2522744
CAS RN: 670272-55-6
M. Wt: 455.53
InChI Key: NAHZLVKRAFJFKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves multiple steps, starting from simpler aromatic compounds and building up complexity through various chemical reactions. In the first paper, the synthesis begins with 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline, which are converted into nitroquinolines and then further transformed into nitro-acetal compounds. A key intermediate, 6,7-Dimethoxy-4-methylquinoline, is nitrated and then undergoes a series of reductions and cyclizations to form tetrahydroquinolines and eventually pyrrolo[4,3,2-de]quinolines. This process involves the use of nickel chloride and sodium borohydride as reducing agents and exploits the acidity of indole and aniline nitrogens for selective protection and deprotection steps .

In the second paper, the synthesis of isoquinoline derivatives with antiarrhythmic properties is described. The starting material is 1-(3,4-dimethoxyphenyl)-1-aminomethylcyclopentane, which is acylated with acid chlorides of nitrobenzoic acids to yield amides. These amides are then further elaborated to produce spirocyclopentane tetrahydroisoquinolines with nitrophenyl groups. The yields of these reactions are reported to be between 70-88%, indicating a relatively efficient synthetic process .

Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a tetrahydroisoquinoline core, which is a saturated bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The dimethoxy groups on the benzene ring and the methoxyphenoxy substituent on the benzenesulfonyl moiety contribute to the electron-donating properties of the molecule, which can influence its reactivity and interactions with biological targets. The papers provided do not directly discuss the molecular structure of this specific compound, but the synthetic routes and intermediates described give insight into the complexity and functional group arrangement in related molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nitration, reduction, acylation, and cyclization. Nitration is used to introduce nitro groups, which can then be reduced to amines or manipulated to form other functional groups. Reductions are critical for converting nitro compounds to amines and for reducing the pyridine ring to a tetrahydroquinoline. Acylation is employed to introduce acyl groups, which can be used to modify the physical and chemical properties of the compounds or to protect amines during subsequent reactions. Cyclization reactions are crucial for constructing the complex polycyclic structures characteristic of these molecules. The use of protective groups and selective deprotection is a common theme in these syntheses, allowing for the stepwise construction of the target molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline and related compounds are influenced by their molecular structures. The presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability. The tetrahydroisoquinoline core is a rigid structure that can impact the conformational flexibility of the molecule. The electronic properties of the substituents can affect the molecule's reactivity and interactions with biological targets, such as enzymes or receptors. The papers provided do not offer specific data on the physical and chemical properties of the compound , but the synthetic methods and intermediates suggest that these molecules are designed to have specific properties suitable for biological activity .

Scientific Research Applications

Synthesis and Chemical Transformations

6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives are explored in the field of organic chemistry for their unique chemical structures and reactivities. These compounds are involved in various synthetic pathways, including the synthesis of phenethylamines through Mannich bases, highlighting their role in constructing complex molecular architectures (Short, Dunnigan, & Ours, 1973). Additionally, studies on the partial O-demethylation of aromatic-substituted dihydroisoquinolines reveal the intricate balance of chemical reactions these compounds can undergo, contributing to a deeper understanding of their chemical properties (Brossi & Teitel, 1970).

Alkaloid Synthesis and Modifications

Research in the field of natural product synthesis often leverages tetrahydroisoquinoline derivatives for constructing complex alkaloid structures. For example, the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, including 6,7-dimethoxy derivatives, is a significant step towards the total synthesis of complex marine alkaloids such as Damirones and Discorhabdins, demonstrating the utility of these compounds in accessing biologically relevant structures (Roberts, Joule, Bros, & Álvarez, 1997).

Stereochemistry and Structural Analysis

The study of optically active diaryl tetrahydroisoquinoline derivatives, such as those with 6,7-dimethoxy substitution patterns, provides insights into the stereochemical configurations essential for catalytic and biological activities. Investigations into the absolute stereochemistry and conformational preferences of these compounds contribute to our understanding of how molecular structure influences reactivity and interaction with biological systems (Naicker, Govender, Kruger, & Maguire, 2011).

Pharmaceutical Research and Development

In pharmaceutical research, derivatives of 6,7-dimethoxy tetrahydroisoquinoline serve as key intermediates or structural motifs in the development of new therapeutic agents. For instance, the synthesis of methoxylated tetrahydroisoquinolinium derivatives and their evaluation as ligands for apamin-sensitive Ca2+-activated K+ channels illustrate the potential of these compounds in the discovery of new drugs targeting specific ion channels in the nervous system (Graulich et al., 2006).

properties

IUPAC Name

6,7-dimethoxy-2-[4-(2-methoxyphenoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6S/c1-28-21-6-4-5-7-22(21)31-19-8-10-20(11-9-19)32(26,27)25-13-12-17-14-23(29-2)24(30-3)15-18(17)16-25/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHZLVKRAFJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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